2-Bromo-6-iodostyrene

Catalog No.
S13350675
CAS No.
M.F
C8H6BrI
M. Wt
308.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-iodostyrene

Product Name

2-Bromo-6-iodostyrene

IUPAC Name

1-bromo-2-ethenyl-3-iodobenzene

Molecular Formula

C8H6BrI

Molecular Weight

308.94 g/mol

InChI

InChI=1S/C8H6BrI/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2

InChI Key

PWZNTAUGVILSEL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC=C1I)Br

2-Bromo-6-iodostyrene is an organic compound characterized by the presence of both bromine and iodine substituents on a styrene backbone. Its molecular formula is C8H6BrI, and it features a vinyl group (C=C) linked to a phenyl ring, with the bromine atom located at the second position and the iodine atom at the sixth position of the aromatic ring. This compound is notable for its potential applications in organic synthesis and material science due to the reactivity of its halogen substituents.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions, facilitating the formation of new compounds.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, enabling the formation of complex organic molecules.
  • Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Several synthetic routes can be employed to produce 2-bromo-6-iodostyrene:

  • Direct Halogenation: Styrene can be halogenated using bromine and iodine in an electrophilic aromatic substitution reaction. This method typically requires controlled conditions to ensure selective substitution at the desired positions.
  • Cross-Coupling Reactions: Starting from 2-bromo-6-iodophenol or similar precursors, palladium-catalyzed cross-coupling with vinyl halides can yield 2-bromo-6-iodostyrene.
  • Functionalization of Precursor Compounds: Starting materials such as 2-bromostyrene can be further functionalized through iodination using iodine or iodinating agents.

2-Bromo-6-iodostyrene finds applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing new materials, particularly in electronics and photonics.
  • Pharmaceuticals: Potential use in drug discovery due to its biological activity and ability to modify biological pathways.

Interaction studies involving 2-bromo-6-iodostyrene are crucial for understanding its reactivity and potential applications. Research typically focuses on:

  • Reactivity with Nucleophiles: Investigating how nucleophiles interact with the bromine atom.
  • Biological Interactions: Exploring how this compound interacts with biological systems, which could lead to insights into its pharmacological potential.

Several compounds share structural similarities with 2-bromo-6-iodostyrene. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-BromostyreneC8H7BrSimilar structure but lacks iodine substituent
4-BromostyreneC8H7BrBromine at para position; different reactivity
2-IodostyreneC8H7IIodine instead of bromine; different properties
3-Bromo-4-methylstyreneC9H9BrMethyl group alters reactivity; similar framework

Uniqueness of 2-Bromo-6-Iodostyrene

The unique positioning of bromine and iodine on the styrene backbone imparts distinct chemical properties that differentiate it from similar compounds. The combination of these two halogens allows for enhanced reactivity in nucleophilic substitution reactions while maintaining stability under various conditions. This makes 2-bromo-6-iodostyrene particularly valuable in synthetic organic chemistry and materials science.

XLogP3

4

Exact Mass

307.86976 g/mol

Monoisotopic Mass

307.86976 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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